Notopterol

Description

This compound has been reported in Hansenia forbesii and Hansenia weberbaueriana with data available.

an analgesic cpd with anti-inflammatory action isolated from Notopterygium incisum Ting; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

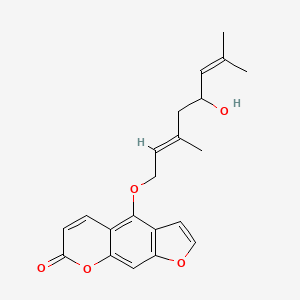

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIACVAZUKISOR-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318526 | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88206-46-6 | |

| Record name | Notopterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Notopterol: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notopterol, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extracted from the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine, this compound exhibits a remarkable range of therapeutic effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-osteoarthritic properties. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound (C₂₁H₂₂O₅) is a key bioactive constituent of Notopterygium incisum, a perennial herb belonging to the Apiaceae family.[1] Traditionally, this plant has been used for centuries to treat a variety of ailments, including rheumatism, colds, and headaches.[2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, revealing its interaction with multiple signaling pathways implicated in various disease processes. This guide will systematically explore the multifaceted pharmacological profile of this compound.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

A primary anti-inflammatory mechanism of this compound involves the direct inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3][4] This pathway plays a crucial role in mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation and immunity.

This compound has been shown to directly bind to the kinase domains of JAK2 and JAK3, thereby inhibiting their phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5.[3][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[3][6]

Signaling Pathway Diagram: this compound Inhibition of JAK/STAT Pathway

Caption: this compound directly inhibits JAK2/3, preventing STAT phosphorylation.

Mechanism of Action: Modulation of the NF-κB Pathway

This compound also exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In inflammatory conditions, this compound has been shown to suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[4]

Signaling Pathway Diagram: this compound Inhibition of NF-κB Pathway

Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation.

Mechanism of Action: Activation of the PI3K/Akt/Nrf2 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, this compound can also activate protective signaling cascades. It has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating the PI3K/Akt pathway, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8] This antioxidant response helps to mitigate oxidative stress, which is a key contributor to inflammation.

Signaling Pathway Diagram: this compound Activation of PI3K/Akt/Nrf2 Pathway

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation.

Anticancer Properties

This compound has demonstrated promising anticancer activity against various cancer cell lines. Its mechanisms of action in cancer are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer stemness.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in several cancer cell lines, including human acute myeloid leukemia (HL-60) and hepatocellular carcinoma (HCC) cells.[3][9] The pro-apoptotic effects of this compound are mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[9] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase.[10]

Inhibition of Cancer Stemness

Recent studies have indicated that this compound can suppress cancer stem cell-like properties in hepatocellular carcinoma cells.[3] This is achieved through the disruption of signaling pathways that are critical for maintaining the stemness of cancer cells.

Modulation of Oxidative Stress in Cancer Cells

Interestingly, while this compound promotes an antioxidant response in normal cells, it appears to induce oxidative stress in cancer cells.[3] This is characterized by an increase in intracellular reactive oxygen species (ROS) and mitochondrial dysfunction, which contributes to its anticancer activity.[3]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, particularly in the context of neuroinflammation and neurodegenerative diseases.

Attenuation of Neuroinflammation

In a glioma-bearing mouse model, this compound was found to improve cognitive dysfunction and depression-like behaviors by inhibiting inflammation in the brain.[6] It achieved this by reducing the levels of pro-inflammatory cytokines and inhibiting the STAT3/NF-κB signaling pathway in the peritumoral brain tissue.[6]

Anti-Osteoarthritic Properties

This compound has emerged as a promising candidate for the treatment of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation.

Chondroprotective Effects

In in vitro and in vivo models of OA, this compound has been shown to protect chondrocytes from inflammatory damage and apoptosis.[1][10] It alleviates the degradation of the extracellular matrix by down-regulating the expression of matrix metalloproteinases (MMPs).[10]

Inhibition of Inflammatory Pathways in OA

The anti-osteoarthritic effects of this compound are mediated through the inhibition of multiple inflammatory pathways in chondrocytes, including the JAK/STAT and NF-κB pathways, which are activated by pro-inflammatory cytokines like IL-1β.[1][10]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay | IC₅₀ (µM) | Reference |

| JAK2 | Kinase Assay | 9.51 | [11] |

| JAK3 | Kinase Assay | 25.2 | [11] |

| TYK2 | Kinase Assay | >667 | [11] |

| JAK1 | Kinase Assay | >2000 | [11] |

| HL-60 (Human Leukemia) | Cell Viability | 40.32 | [12] |

| HepG2 (Human Hepatocellular Carcinoma) | Antiproliferative Assay | 7.7-24.8 µg/mL | [12] |

| C6 (Rat Glioma) | Antiproliferative Assay | 7.7-24.8 µg/mL | [12] |

| MCF-7 (Human Breast Cancer) | Antiproliferative Assay | 39.4-61.3 µg/mL | [12] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rats were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Assay for JAK Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

A cell-free kinase assay, such as the Z'-LYTE Kinase Assay, is employed.

-

This compound is serially diluted and incubated with the respective JAK kinase and a fluorescently labeled peptide substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the phosphorylation of the substrate is measured by detecting the fluorescence.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram: In Vitro Kinase Assay

References

- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furanocoumarin this compound: Inhibition of Hepatocellular Carcinogenesis through Suppression of Cancer Stemness Signaling and Induction of Oxidative Stress-Associated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves cognitive dysfunction and depression-like behavior via inhibiting STAT3/NF-ĸB pathway mediated inflammation in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Notopterol's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notopterol, a naturally occurring furanocoumarin, has garnered significant attention for its potent anti-inflammatory properties. Extracted from the roots of Notopterygium incisum, a plant used in traditional medicine, this compound has demonstrated therapeutic potential in a range of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, periodontitis, and endometritis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit NF-κB activation in various cell types.[1][2][3]

In models of lipopolysaccharide (LPS)-induced inflammation in human gingival fibroblasts and endometrial epithelial cells, this compound treatment resulted in a dose-dependent reduction in the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα.[1][3] This inhibition of phosphorylation prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes.

dot

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation, mediating the effects of numerous cytokines and growth factors. This compound has been identified as a direct inhibitor of JAK2 and JAK3.[4]

By binding to the kinase domains of JAK2 and JAK3, this compound prevents their activation and subsequent phosphorylation of STAT proteins.[4] This blockade of JAK/STAT signaling leads to a significant reduction in the production of inflammatory cytokines and chemokines.[4]

dot

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5][6][7]

In chondrocytes stimulated with IL-1β, this compound treatment dose-dependently decreased the expression of NLRP3 and reduced the levels of IL-18 and TNF-α.[5][6] This inhibitory effect on the NLRP3 inflammasome contributes to the chondroprotective effects of this compound observed in osteoarthritis models.

dot

Activation of the PI3K/Akt/Nrf2 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, this compound also activates the PI3K/Akt/Nrf2 signaling pathway, which is a key regulator of the antioxidant response.[3]

In LPS-stimulated human gingival fibroblasts, this compound treatment led to the activation of Akt and the subsequent nuclear translocation of Nrf2.[3] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway by this compound contributes to its protective effects against oxidative stress, a common feature of inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | % Inhibition / Effect | Reference |

| Human Gingival Fibroblasts | LPS | 10, 20, 40 µM | p-p65 levels | Dose-dependent decrease | [3] |

| Human Endometrial Epithelial Cells | LPS | 15, 30, 45 µM | IL-6, TNF-α, IL-1β | Dose-dependent decrease | [1] |

| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β (10 ng/mL) | 10, 20 µM | p-JAK2, p-STAT3, NF-κB | Dose-dependent decrease | [5] |

| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β (10 ng/mL) | 5, 10, 20 µM | IL-18, TNF-α mRNA | Dose-dependent decrease | [5] |

| Macrophages | LPS/IFNγ | Not specified | IL-1β, IL-6, TNF-α | Significant reduction | [8] |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases

| Disease Model | Animal | This compound Dosage and Administration | Key Findings | Reference |

| Rheumatoid Arthritis (Collagen-Induced) | DBA/1J and C57/BL6 mice | Oral or intraperitoneal | Significant therapeutic effects, reduced clinical scores | [4][8] |

| Periodontitis | Rat | 45 or 90 mg/kg (gavage) | Reduced alveolar bone loss, decreased inflammatory cytokines | [9] |

| Osteoarthritis | Mouse | Not specified | Markedly decreased OARSI scores | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation and total protein levels of key components of the NF-κB (p65, IκBα) and JAK/STAT (JAK2, STAT3) signaling pathways.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human gingival fibroblasts, chondrocytes) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate cells with an inflammatory agent (e.g., LPS, IL-1β) for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 15-30 minutes for STAT3 phosphorylation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-18) in cell culture supernatants or tissue homogenates.

Protocol:

-

Sample Collection: Collect cell culture supernatants or prepare tissue homogenates from control and this compound-treated groups.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vitro LPS-Induced Inflammation in Human Gingival Fibroblasts

Objective: To establish an in vitro model of periodontitis to evaluate the anti-inflammatory effects of this compound.

Protocol:

-

Cell Culture: Culture primary human gingival fibroblasts in DMEM supplemented with 10% FBS and antibiotics.

-

LPS Stimulation: Seed the cells in appropriate culture plates and starve them in serum-free medium for 24 hours. Stimulate the cells with Porphyromonas gingivalis LPS (e.g., 1 µg/mL) for a specified time (e.g., 48 hours) to induce an inflammatory response.[10][11]

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

-

Assessment of Inflammation: Analyze the cell culture supernatants for the levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by ELISA. Analyze cell lysates for the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blot.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Protocol:

-

Induction of CIA: Induce arthritis in DBA/1J or C57/BL6 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.[8]

-

This compound Administration: Once clinical signs of arthritis appear, administer this compound to the mice via oral gavage or intraperitoneal injection at a predetermined dosage.[4][8]

-

Evaluation of Arthritis Severity: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized clinical scoring system.

-

Histological and Molecular Analysis: At the end of the study, sacrifice the mice and collect joint tissues for histological analysis of inflammation and cartilage/bone erosion. Analyze tissue homogenates or serum for the levels of inflammatory markers.

Conclusion

This compound is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to concurrently inhibit key pro-inflammatory signaling pathways, including NF-κB, JAK/STAT, and the NLRP3 inflammasome, while activating the protective Nrf2 antioxidant response, underscores its therapeutic potential for a wide range of inflammatory diseases. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel anti-inflammatory agent. The detailed experimental protocols offer a practical resource for researchers seeking to validate and expand upon these findings. Future research should focus on optimizing dosing regimens, exploring potential synergistic effects with other anti-inflammatory drugs, and elucidating the full spectrum of its molecular targets.

References

- 1. The Mechanism of this compound Alleviating LPS-induced Endometritis by Inhibiting the TLR4/NF-κB Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Nootkatone mitigates periodontal inflammation and reduces alveolar bone loss via Nrf2/HO-1 and NF-κB pathways in rat model of periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Resveratrol prevents inflammation and oxidative stress response in LPS-induced human gingival fibroblasts by targeting the PI3K/AKT and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery, Isolation, and Biological Activity of Notopterol from Notopterygium incisum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notopterol, a furanocoumarin found in the roots and rhizomes of the traditional medicinal plant Notopterygium incisum Ting ex H.T. Chang, has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the compound's mechanisms of action by detailing its modulatory effects on key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2), and Janus kinase/Signal transducer and activator of transcription (JAK/STAT). Quantitative data on compound yield and biological activity are summarized, and workflows are visualized to support further research and development.

Discovery and Distribution of this compound

This compound was identified as a major bioactive constituent during phytochemical investigations of Notopterygium incisum, a plant long used in traditional Chinese medicine to treat rheumatism, colds, and headaches.[1] Quantitative analyses have revealed that the concentration of this compound varies significantly depending on the part of the plant. While the rhizomes are traditionally used, studies have shown that the fibrous roots contain a higher concentration of this compound, suggesting they may be a more valuable source for extraction.[2]

Table 1: this compound Content in Different Parts of Notopterygium incisum

| Plant Part | This compound Content (% w/w) | Analytical Method |

| Rhizomes | ~1.2% | HPLC |

| Fibrous Roots | Higher than rhizomes | HPLC-DAD-MS |

| Main Roots | Lower than rhizomes | HPLC-DAD-MS |

Data sourced from multiple analyses.[2][3]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Notopterygium incisum involves a multi-step process encompassing extraction, fractionation, and final purification. High-Speed Counter-Current Chromatography (HSCCC) has been identified as a highly effective method for obtaining this compound with high purity.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of a this compound-rich crude extract from the plant material.

Materials:

-

Dried and powdered roots and rhizomes of Notopterygium incisum.

-

95% Ethanol (B145695) (EtOH).

-

Rotary evaporator.

-

Filtration apparatus.

Procedure:

-

Maceration: Soak the powdered plant material (1 kg) in 95% ethanol (10 L) at room temperature for 24 hours with occasional agitation.

-

Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine all the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

-

Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound and other coumarins will primarily partition into the ethyl acetate fraction.

-

Drying: Concentrate the ethyl acetate fraction to dryness to yield a semi-purified extract ready for chromatographic purification.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the preparative separation of this compound from the semi-purified extract using HSCCC. The selection of the two-phase solvent system is critical for a successful separation.

Materials and Equipment:

-

Preparative HSCCC instrument with a multi-layer coil.

-

HPLC system for fraction analysis.

-

Two-phase solvent system: A common system for separating moderately polar coumarins is n-hexane-ethyl acetate-methanol-water. The optimal ratio must be determined empirically. A starting ratio of 4:6:4:6 (v/v/v/v) is recommended.[4]

-

Semi-purified ethyl acetate extract.

Procedure:

-

Solvent System Preparation: Prepare the n-hexane-ethyl acetate-methanol-water (4:6:4:6, v/v/v/v) mixture in a separatory funnel. Shake vigorously and allow the layers to separate completely. Degas both the upper (stationary phase) and lower (mobile phase) before use.

-

HSCCC System Equilibration:

-

Fill the entire column with the upper phase (stationary phase).

-

Set the revolution speed of the apparatus (e.g., 850 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Continue pumping until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established.

-

-

Sample Preparation and Injection: Dissolve the semi-purified extract (e.g., 300 mg) in a small volume (e.g., 10 mL) of the biphasic solvent system (1:1, v/v) and inject it into the sample loop.

-

Elution and Fraction Collection: Elute the sample with the mobile phase. Collect fractions at regular intervals (e.g., 5 mL per fraction) using an automated fraction collector. Monitor the effluent with a UV detector at 254 nm.

-

Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

-

Pooling and Drying: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Assess the final purity using HPLC-DAD and confirm the structure using MS and NMR spectroscopy. A purity of over 98% can be achieved with this method.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its biological effects by modulating multiple key intracellular signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the Pro-Inflammatory NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this process.[2][5]

Caption: this compound Inhibition of the NF-κB Pathway.

Activation of the Antioxidant PI3K/Akt/Nrf2 Pathway

The PI3K/Akt pathway plays a crucial role in cell survival and stress resistance. Activation of this pathway leads to the phosphorylation of Akt, which in turn promotes the dissociation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the expression of protective antioxidant enzymes. This compound has been demonstrated to activate this protective pathway.[2][6]

Caption: this compound Activation of the PI3K/Akt/Nrf2 Pathway.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is critical for signaling initiated by cytokines and growth factors, playing a key role in immune responses and inflammation. Mechanistic studies have revealed that this compound can directly bind to the kinase domains of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3), inhibiting their activity.[7][8] This action blocks the subsequent phosphorylation and activation of STAT proteins, thereby reducing the production of inflammatory cytokines.

Caption: this compound Inhibition of the JAK/STAT Pathway.

Quantitative Bioactivity Data

This compound's potent biological effects have been quantified in various in vitro assays. The compound demonstrates dose-dependent inhibition of inflammatory mediators.

Table 2: Bioactivity of this compound on Key Signaling Pathways

| Target Pathway / Marker | Cell Type | Assay | Result |

| NF-κB Signaling | Human Gingival Fibroblasts | Western Blot | Dose-dependent decrease in p-NF-κB p65 |

| NF-κB Signaling | Human Endometrial Cells | Western Blot | Dose-dependent decrease in p-IκBα |

| JAK/STAT Signaling | Chondrocyte Cell Lines | Western Blot | Dose-dependent decrease in p-JAK2 and p-STAT3 with 10-20 µM this compound |

| Inflammatory Cytokines | Chondrocyte Cell Lines | mRNA Analysis | Dose-dependent decrease in IL-18 and TNF-α mRNA with 10-20 µM this compound |

| PI3K/Akt/Nrf2 Signaling | Human Gingival Fibroblasts | Western Blot | Activates PI3K/Akt pathway |

| Antioxidant Gene Expression | Human Gingival Fibroblasts | RNA Sequencing | Upregulation of HO-1, NQO1, CAT, GSR |

Data compiled from multiple studies.[1][5][6]

Conclusion and Future Prospects

This compound stands out as a promising natural product from Notopterygium incisum with well-defined anti-inflammatory and antioxidant activities. The methodologies for its efficient isolation and purification, particularly using HSCCC, are well-established, enabling the production of high-purity material for further study. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/Nrf2, and JAK/STAT, provides a strong mechanistic basis for its therapeutic potential in inflammatory and oxidative stress-related diseases. Future research should focus on preclinical and clinical studies to validate these effects in vivo, explore its pharmacokinetic and safety profiles, and potentially develop this compound-based derivatives with enhanced efficacy and target specificity for drug development.

References

- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of two new coumarin glycosides from Notopterygium forbesii and evaluation of a Chinese crude drug, qiang-huo, the underground parts of N. incisum and N. forbesii, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tautobiotech.com [tautobiotech.com]

- 5. High-speed counter-current chromatographic separation of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

Notopterol's In Vitro Modulation of Key Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro mechanisms of Notopterol, a bioactive compound isolated from the traditional Chinese medicine Notopterygium incisum. Emerging research highlights this compound's potent anti-inflammatory and antioxidant properties, primarily attributed to its ability to modulate critical intracellular signaling pathways. This document summarizes the key findings, presents quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound.

Core Signaling Pathways Modulated by this compound

In vitro studies have demonstrated that this compound exerts its effects by intervening in several key signaling pathways that are central to inflammation and cellular stress responses. The primary pathways identified are the NF-κB, PI3K/Akt/Nrf2, and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In various in vitro models, this compound has been shown to suppress this pathway. Mechanistically, this compound inhibits the activation of the NF-κB signaling cascade.[1][2] In models using lipopolysaccharide (LPS)-stimulated human gingival fibroblasts and endometrial epithelial cells, this compound treatment resulted in a dose-dependent reduction in the phosphorylation of key proteins p65 and IκBα.[3] This inhibition prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[2][3]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Activation of the PI3K/Akt/Nrf2 Signaling Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes cell survival and antioxidant responses through the PI3K/Akt/Nrf2 pathway.[1][2] Studies have shown that this compound treatment leads to the activation of PI3K/Akt signaling.[1] This activation, in turn, promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor for antioxidant response.[1][2] The activation of Nrf2 upregulates the expression of several antioxidant genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] This mechanism underlies this compound's ability to protect cells from oxidative stress.[1] Furthermore, this compound has been shown to mitigate osteoarthritis by inhibiting PI3K/Akt phosphorylation, which in turn suppresses ferroptosis and enhances antioxidant defenses by upregulating glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4).[4]

Figure 2: this compound's activation of the PI3K/Akt/Nrf2 signaling pathway.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial inflammatory signaling route that is modulated by this compound. In vitro studies have revealed that this compound can inhibit the JAK2/STAT3 signaling pathway.[5][6] This has been observed in chondrocyte cell lines where this compound treatment in the presence of an inflammatory stimulus led to a dose-dependent decrease in the phosphorylation of both JAK2 and STAT3.[7] By inhibiting this pathway, this compound effectively reduces the production of inflammatory mediators, contributing to its chondroprotective effects.[6]

Figure 3: this compound's inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound's effects on various cell types and signaling pathways.

Table 1: Effect of this compound on Inflammatory Cytokine Production

| Cell Type | Stimulus | This compound Concentration | Cytokine | Result | Reference |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | TNF-α | Dose-dependent reduction | [3] |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | IL-1β | Dose-dependent reduction | [3] |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | IL-6 | Dose-dependent reduction | [3] |

| Human Gingival Fibroblasts | LPS | Not specified | IL-1β, IL-32, IL-8 | Inhibition of synthesis | [2] |

| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β | Not specified | IL-18, TNF-α | Significant reduction | [7] |

Table 2: Effect of this compound on Signaling Protein Phosphorylation

| Cell Type | Stimulus | This compound Concentration | Target Protein | Result | Reference |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | p-NF-κB p65, p-IκBα | Downregulation | [3] |

| Chondrocyte Cell Lines | IL-1β | 10, 20 µM | p-JAK2, p-STAT3 | Dose-dependent decrease | [7] |

Table 3: Effect of this compound on Cell Viability and Oxidative Stress

| Cell Type | Treatment | This compound Concentration | Assay | Result | Reference |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | CCK-8 | Improved cell proliferation | [3] |

| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | TUNEL | Reduced apoptosis | [3] |

| Human Gingival Fibroblasts | LPS | Not specified | ROS levels | Suppressed | [2] |

| Human Gingival Fibroblasts | LPS | Not specified | HO-1, NQO1, CAT, GSR | Upregulated expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro effects.

Cell Culture and Treatment

-

Cell Lines: Human endometrial epithelial cells (hEECs), human gingival fibroblasts (HGFs), or chondrocyte cell lines (e.g., C28/I2, C20A4) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation and Treatment: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24 hours). For treatment, this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 20, 30, 45 µM) prior to or concurrently with the stimulus.

Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, Nrf2, HO-1, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of secreted cytokines in the cell culture supernatant.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.

Cell Viability Assay (CCK-8/MTT)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a stimulus (e.g., LPS).

-

Assay Reagent Addition: After the incubation period (e.g., 24, 48, or 72 hours), Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well.

-

Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Experimental Workflow Visualization

Figure 4: A generalized experimental workflow for in vitro studies of this compound.

This guide provides a comprehensive overview of the current understanding of this compound's in vitro modulation of key signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 4. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

In vivo efficacy studies of Notopterol in animal models

An In-Depth Technical Guide to the In Vivo Efficacy of Notopterol in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in vivo therapeutic effects of this compound, a key bioactive furanocoumarin isolated from Notopterygium incisum. The document details its efficacy across various animal models, focusing on inflammatory diseases, cancer, and neurodegenerative disorders. Emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of underlying molecular mechanisms.

Anti-Inflammatory and Anti-Arthritic Efficacy

This compound has demonstrated significant therapeutic potential in preclinical models of chronic inflammatory diseases, particularly rheumatoid arthritis and osteoarthritis. Its primary mechanism involves the modulation of key inflammatory signaling pathways.

Rheumatoid Arthritis (RA)

In multiple mouse models of RA, this compound has been shown to ameliorate disease pathology by inhibiting the production of inflammatory cytokines and chemokines.[1][2]

Data Summary: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Models

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| DBA/1J Mice (CIA) | Intraperitoneal (i.p.) | 10 mg/kg/day | Significantly reduced clinical arthritis scores and paw swelling. | [3] |

| DBA/1J Mice (CIA) | Oral | 20 mg/kg/day | Markedly decreased joint inflammation and cartilage destruction. | [3][4] |

| C57BL/6 Mice (CIA) | Intraperitoneal (i.p.) | 10 mg/kg/day | Reduced production of pro-inflammatory cytokines in macrophages. | [3][4] |

| Combination Therapy | i.p. This compound + TNF blocker | Not Specified | Enhanced therapeutic effects compared to TNF blocker alone.[1][2][4] | [1][2][4] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice [3]

-

Animal Model: Male DBA/1J mice are used.

-

Immunization: An emulsion (100 µL) of chicken type II collagen (2 mg/mL) and complete Freund's adjuvant (4 mg/mL M. tuberculosis) is injected intradermally at the base of the tail on day 0.[3]

-

Booster: A second immunization with collagen in incomplete Freund's adjuvant is administered on day 21.[3]

-

Treatment: Starting on day 22, mice receive daily intraperitoneal or oral administrations of this compound at the specified dosages.[3]

-

Assessment: Clinical scores for arthritis (evaluating paw swelling and inflammation) are recorded regularly. At the end of the study, joint tissues are collected for histological analysis to assess synovitis and cartilage/bone erosion. Serum or tissue samples are analyzed for cytokine levels (e.g., TNF-α, IL-6) via ELISA.

Signaling Pathway: this compound Inhibition of the JAK/STAT Pathway

This compound directly binds to the kinase domains of Janus kinase 2 (JAK2) and JAK3, inhibiting their activity.[1][2] This action blocks the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[1][2] This mechanism is central to its anti-inflammatory effects in RA.[1][4]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Osteoarthritis (OA)

This compound has shown chondroprotective effects in animal models of OA, reducing cartilage degradation, alleviating pain, and suppressing inflammation within the joint.[5][6]

Data Summary: Efficacy of this compound in OA Animal Models

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| Rat OA Model (unspecified) | Not Specified | Not Specified | Improved articular cartilage destruction; inhibited TNF-α, IL-1β, IL-6, and IL-12 in synovial fluid. | [5][6] |

| Mouse DMM Model | Intra-articular injection | Not Specified | Alleviated pain and gait abnormalities; reduced cartilage degradation and subchondral osteosclerosis over 4 weeks. | [7] |

| Mouse OA Model (in vivo) | Not Specified | Not Specified | Markedly decreased Osteoarthritis Research Society International (OARSI) scores. | [8] |

Experimental Protocol: Destabilization of the Medial Meniscus (DMM) in Mice [7]

-

Animal Model: C57BL/6 mice are commonly used.

-

Surgical Procedure: Under anesthesia, the medial meniscotibial ligament of the right knee joint is transected to induce joint instability, which mimics post-traumatic OA.

-

Treatment: Post-surgery, mice receive intra-articular injections of this compound according to the study's schedule (e.g., weekly for 4-8 weeks).[7]

Signaling Pathway: Multifaceted Action of this compound in OA

In OA, this compound's efficacy is linked to multiple pathways. It inhibits the pro-inflammatory JAK2/STAT3 and NF-κB pathways.[5][6][8] Concurrently, it activates the PI3K/Akt pathway, which promotes chondrocyte survival and inhibits ferroptosis, a form of iron-dependent cell death implicated in OA progression.[7][9] This activation helps suppress oxidative stress and preserve the extracellular matrix.[6][7]

Caption: Multifaceted chondroprotective mechanisms of this compound in OA.

Anticancer Efficacy

This compound exhibits antitumor effects in various cancer models by inducing oxidative stress-associated cell death, inhibiting cancer stemness signaling, and modulating tumor-associated inflammation.

Hepatocellular Carcinoma (HCC)

In HCC models, this compound has been shown to suppress tumor growth by targeting cancer stem cell-like phenotypes and inducing endoplasmic reticulum (ER) stress.

Data Summary: Efficacy of this compound in an HCC Xenograft Model [10]

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| BALB/c Nude Mice | Mahlavu (human HCC) | Cells pre-treated with 30 µM this compound before subcutaneous inoculation. | Elicited greater tumor growth inhibition compared to Sorafenib. Upregulated CHOP and PERK proteins in tumor tissue, indicating ER stress induction. | [10] |

Experimental Protocol: HCC Xenograft Model [10]

-

Animal Model: Female BALB/c nude mice are used.

-

Cell Preparation: Mahlavu HCC cells are pre-treated in vitro for 24 hours with either vehicle control, 30 µM Sorafenib (positive control), or 30 µM this compound.

-

Inoculation: 1 x 10⁶ treated cells are subcutaneously inoculated into the mice.

-

Assessment: Tumor volume is monitored over time. At the end of the study, tumors are excised, weighed, and analyzed via Western blot for markers of ER stress (PERK, CHOP), stemness (OCT4, SOX2), and apoptosis.[10]

Signaling Pathway: this compound-Induced Oxidative Stress in HCC

This compound's anticancer activity is strongly associated with its ability to increase intracellular reactive oxygen species (ROS). This leads to mitochondrial dysfunction and heightened oxidative stress, ultimately triggering cancer cell death. It also suppresses key survival and stemness pathways, including JAK2.[10][11]

References

- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Notopterol: A Technical Guide to its Regulatory Role in NF-κB and PI3K/Akt/Nrf2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notopterol, a key bioactive furanocoumarin derived from the traditional Chinese medicinal herb Notopterygium incisum, has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1][2] Its therapeutic potential has been investigated in a range of inflammatory conditions, including rheumatoid arthritis and periodontitis.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's therapeutic effects, focusing on its dual regulatory action on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the anti-inflammatory and antioxidant Phosphoinositide 3-kinase/Protein Kinase B/Nuclear factor erythroid 2-related factor 2 (PI3K/Akt/Nrf2) signaling cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of this compound.

This compound's Regulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[3] Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3]

This compound exerts its anti-inflammatory effects by effectively inhibiting this pathway.[1][3][4] Studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of both the NF-κB p65 subunit and its inhibitor, IκBα, in LPS-stimulated cells.[3] This inhibition of phosphorylation prevents the nuclear translocation of p65, thereby downregulating the expression of downstream inflammatory mediators.[1][3][4]

Quantitative Data: this compound's Effect on Inflammatory Markers

The inhibitory effect of this compound on the NF-κB pathway has been quantified in various studies. The following table summarizes the dose-dependent reduction of key inflammatory cytokines in human endometrial epithelial cells (hEECs) and human gingival fibroblasts (HGFs) following treatment with this compound in the presence of LPS.

| Cell Type | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-8 Reduction | Reference |

| hEECs | LPS + this compound (15 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |

| hEECs | LPS + this compound (30 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |

| hEECs | LPS + this compound (45 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |

| HGFs | LPS + this compound | Not Reported | Inhibited synthesis | Not Reported | Inhibited synthesis | [1][4] |

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Regulation of the PI3K/Akt/Nrf2 Signaling Pathway

In contrast to its inhibitory effect on the NF-κB pathway, this compound actively promotes the PI3K/Akt/Nrf2 signaling cascade, a critical pathway for cellular defense against oxidative stress.[1][4] The activation of this pathway is initiated by the phosphorylation of PI3K and its downstream target, Akt.[1][4] Phosphorylated Akt then facilitates the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[5] These genes include heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione (B108866) reductase (GSR).[1][4]

By activating the PI3K/Akt/Nrf2 pathway, this compound enhances the cellular antioxidant capacity, thereby protecting cells from oxidative damage induced by inflammatory stimuli.[1][4] This is evidenced by the suppression of reactive oxygen species (ROS) levels and the upregulation of antioxidant gene expression in cells treated with this compound.[1][4]

Quantitative Data: this compound's Effect on Antioxidant Gene Expression

The following table summarizes the upregulation of Nrf2 and its downstream antioxidant genes in LPS-stimulated human gingival fibroblasts (HGFs) treated with this compound.

| Treatment | Nrf2 Expression | HO-1 Expression | NQO1 Expression | GSR Expression | CAT Expression | Reference |

| LPS + this compound | Upregulated | Upregulated | Upregulated | Upregulated | Upregulated | [1][4] |

Signaling Pathway Diagram: PI3K/Akt/Nrf2 Activation by this compound

References

Unveiling the Therapeutic Potential of Notopterol: A Technical Guide to its Anti-inflammatory and Analgesic Activities

For Researchers, Scientists, and Drug Development Professionals

Notopterol, a naturally occurring furanocoumarin, has garnered significant scientific attention for its potent anti-inflammatory and analgesic properties. Extracted from the roots and rhizomes of Notopterygium incisum, a plant with a long history in traditional medicine for treating rheumatism and pain, this compound is emerging as a promising candidate for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth exploration of the scientific evidence supporting the bioactivities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Efficacy of this compound: A Summary of Preclinical Findings

The anti-inflammatory and analgesic effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, offering a comparative overview of its potency across different experimental settings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line/Model | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Observed Effect |

| Human Endometrial Epithelial Cells (hEECs) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 levels | 15, 30, 45 µM | Dose-dependent decrease in cytokine levels[1] |

| Human Gingival Fibroblasts | LPS | IL-1β, IL-32, IL-8 synthesis | Not specified | Inhibition of inflammatory mediator synthesis[2] |

| Chondrocyte Cell Lines (C20A4 and C28I2) | Interleukin-1β (IL-1β) | IL-18 and TNF-α mRNA levels | 5, 10, 20 µM | Dose-dependent reduction in cytokine expression[3] |

| Murine Macrophages (RAW264.7) | LPS | Nitric Oxide (NO) Production | IC50: 1.01 µM (for a related compound) | Potent inhibition of NO production[4] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

| Animal Model | Assay | This compound Administration | Key Findings |

| Hyperuricemic Mice | - | 20 mg/kg daily | Improved cardiac function and exercise capacity[5] |

| Collagen-Induced Arthritis (CIA) Mice | Arthritis Scoring | Oral or intraperitoneal | Significant therapeutic effects[6] |

Table 3: Mechanistic Insights - Inhibitory Concentrations

| Target | Assay | IC50 Value |

| Janus Kinase 2 (JAK2) | Cell-free kinase assay | Low µM range |

| Janus Kinase 3 (JAK3) | Cell-free kinase assay | Low µM range |

Deciphering the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its anti-inflammatory and analgesic effects by modulating several key intracellular signaling pathways that are crucial in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound treatment has been observed to prevent the degradation of IκBα and reduce the nuclear translocation of the p65 subunit of NF-κB.[1]

Modulation of the PI3K/Akt/Nrf2 Axis

Beyond suppressing pro-inflammatory pathways, this compound also appears to activate protective mechanisms. Evidence suggests that it can activate the PI3K/Akt/Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway by this compound can help to mitigate oxidative stress, a key contributor to inflammation-related tissue damage.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation. This compound has been identified as a direct inhibitor of JAK2 and JAK3.[6] By blocking the activity of these kinases, this compound can prevent the phosphorylation and activation of STAT proteins, which in turn suppresses the expression of inflammatory genes. This mechanism is particularly relevant in the context of rheumatoid arthritis.[6]

Experimental Protocols for Evaluating this compound

The following section details the methodologies for key experiments cited in the study of this compound's anti-inflammatory and analgesic activities.

A Generalized Experimental Workflow

The evaluation of a novel anti-inflammatory and analgesic agent like this compound typically follows a structured workflow, progressing from in vitro screening to in vivo validation and mechanistic studies.

In Vivo Models of Inflammation and Analgesia

This is a widely used model for evaluating acute inflammation.

-

Animals: Typically, male Wistar rats or Swiss albino mice are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the left hind paw is measured using a plethysmometer.

-

This compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a specific absorption time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7][8][9][10][11]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

This model is used to assess peripheral analgesic activity.

-

Animals: Male Swiss albino mice are commonly used.

-

Procedure:

-

Animals are divided into groups and administered this compound, a reference drug (e.g., aspirin), or the vehicle.

-

After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10-15 minutes).[12][13][14][15][16]

-

-

Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.

A widely accepted model for studying rheumatoid arthritis.

-

Animals: DBA/1J mice are highly susceptible.

-

Procedure:

-

An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

-

Mice are immunized with an intradermal injection of the emulsion at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[17][18][19][20]

-

The development of arthritis is monitored and scored based on paw swelling and redness.

-

This compound treatment is initiated before or after the onset of arthritis.

-

-

Data Analysis: Arthritis scores, paw thickness, and histological analysis of the joints are used to evaluate the efficacy of this compound.

A surgical model of osteoarthritis.

-

Animals: C57BL/6 mice are commonly used.

-

Procedure:

-

Mice are anesthetized, and the knee joint is exposed.

-

The medial meniscotibial ligament is transected, leading to instability of the medial meniscus and subsequent cartilage degeneration.[21][22][23][24][25]

-

Sham surgery is performed on a control group.

-

This compound is administered (e.g., via oral gavage or intra-articular injection) for a specified duration.

-

-

Data Analysis: The severity of osteoarthritis is assessed through histological scoring of cartilage degradation, osteophyte formation, and synovitis.

In Vitro and Ex Vivo Methodologies

This model is used to study the anti-inflammatory effects of compounds on specific cell types.

-

Cell Lines: Human gingival fibroblasts, human endometrial epithelial cells, or macrophage cell lines (e.g., RAW 264.7) are frequently used.

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

Cells are pre-treated with various concentrations of this compound for a specific time (e.g., 1-2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.

-

After a defined incubation period, the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.[26][27][28][29]

-

-

Data Analysis: The levels of inflammatory mediators (e.g., TNF-α, IL-6, NO) are quantified using ELISA, and the expression of key signaling proteins is analyzed by Western blot or RT-PCR.

Used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein is extracted from cells or tissues and the concentration is determined.

-

Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, IκBα).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[30][31][32][33][34]

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).

A highly sensitive method for quantifying the concentration of a specific protein (e.g., a cytokine) in a sample.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific to the target cytokine.

-

The sample (e.g., cell culture supernatant, serum) is added to the wells.

-

A detection antibody, also specific to the target cytokine but binding to a different epitope, is added. This antibody is typically biotinylated.

-

A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which is converted by HRP into a colored product.

-

The absorbance of the solution is measured using a microplate reader.[35][36][37][38][39]

-

-

Data Analysis: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.

Used to quantify the expression of specific genes.

-

Procedure:

-

Total RNA is extracted from cells or tissues.

-

The RNA is reverse transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for a PCR reaction with primers specific to the target gene (e.g., TNF-α, IL-6).

-

The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[40][41][42][43][44]

-

-

Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative gene expression.

Conclusion and Future Directions

The accumulated evidence strongly supports the anti-inflammatory and analgesic activities of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/Nrf2, and JAK/STAT, makes it an attractive therapeutic candidate for a range of inflammatory conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on comprehensive pharmacokinetic and toxicological studies, as well as clinical trials, to translate these promising preclinical findings into tangible benefits for patients suffering from inflammatory diseases.

References

- 1. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. saspublishers.com [saspublishers.com]

- 14. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. sid.ir [sid.ir]

- 17. chondrex.com [chondrex.com]

- 18. en.bio-protocol.org [en.bio-protocol.org]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. huble.org [huble.org]

- 22. Destabilization of the medial meniscus and treatment [bio-protocol.org]

- 23. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

- 24. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM) | Springer Nature Experiments [experiments.springernature.com]

- 25. Osteoarthritis Mouse Model of Destabilization of the Medial Meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. LPS induces activation of the TLR4 pathway in fibroblasts and promotes skin scar formation through collagen I and TGF-β in skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Natural Sulfurs Inhibit LPS-Induced Inflammatory Responses through NF-κB Signaling in CCD-986Sk Skin Fibroblasts [mdpi.com]

- 29. Silencing XIST mitigated lipopolysaccharide (LPS)-induced inflammatory injury in human lung fibroblast WI-38 cells through modulating miR-30b-5p/CCL16 axis and TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]